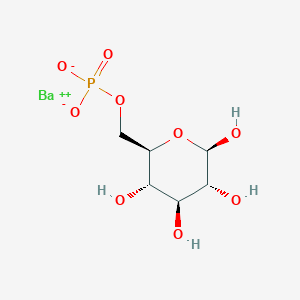
d-Glucose, 6-(dihydrogen phosphate), barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Glucose, 6-(dihydrogen phosphate), barium salt, also known as barium glucose-6-phosphate, is a chemical compound with the molecular formula C6H13O9P·Ba. It is a barium salt of glucose-6-phosphate, a crucial intermediate in cellular metabolism.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting glucose-6-phosphate with barium chloride in an aqueous solution. The reaction typically occurs under acidic conditions to ensure the formation of the barium salt.
Industrial Production Methods: On an industrial scale, the compound is produced through a controlled reaction process involving glucose-6-phosphate and barium chloride. The reaction mixture is carefully monitored to maintain the desired pH and temperature, ensuring the formation of the barium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as glucose-6-phosphate dehydrogenase.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The phosphate group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Enzymes like glucose-6-phosphate dehydrogenase, NADP+, and NADPH.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 6-phosphogluconolactone and NADPH.
Reduction: Reduced forms of glucose-6-phosphate.
Substitution: Various substituted glucose-6-phosphate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in biochemical assays and research studies to understand glucose metabolism and related pathways. Biology: It plays a role in studying cellular respiration and energy production in cells. Medicine: The compound is used in diagnostic tests and treatments related to metabolic disorders. Industry: It is utilized in the production of biofuels and other biotechnological applications.
Mecanismo De Acción
The compound exerts its effects by participating in metabolic pathways, primarily the pentose phosphate pathway and glycolysis. It acts as a substrate for enzymes like glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone, producing NADPH in the process. NADPH is essential for biosynthetic reactions and maintaining cellular redox balance.
Molecular Targets and Pathways Involved:
Pentose Phosphate Pathway: Provides NADPH and ribose-5-phosphate for nucleotide synthesis.
Glycolysis: Contributes to the production of ATP and pyruvate.
Comparación Con Compuestos Similares
D-Glucose-6-phosphate (sodium salt)
D-Glucose-6-phosphate (disodium salt)
D-Glucose-6-phosphate (potassium salt)
Uniqueness: d-Glucose, 6-(dihydrogen phosphate), barium salt is unique due to its barium ion, which influences its solubility and reactivity compared to other salts of glucose-6-phosphate. This makes it particularly useful in specific biochemical and industrial applications.
Propiedades
Número CAS |
58823-95-3 |
|---|---|
Fórmula molecular |
C6H11BaO9P |
Peso molecular |
395.45 g/mol |
Nombre IUPAC |
barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6?;/m1./s1 |
Clave InChI |
FFNFQIZRCUHVAP-BMZZJELJSA-L |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Key on ui other cas no. |
58823-95-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















